Advanced Synthesis Guide: (N,N,3-Tridemethyl) Sibutramine Hydrochloride
Advanced Synthesis Guide: (N,N,3-Tridemethyl) Sibutramine Hydrochloride
This technical guide details the synthesis of (N,N,3-tridemethyl) Sibutramine Hydrochloride , chemically identified as 1-[1-(4-chlorophenyl)cyclobutyl]butan-1-amine hydrochloride .
This molecule represents a specific structural analogue of Sibutramine where the N,N-dimethyl groups and the branching methyl group on the butyl chain (position 3) are absent, resulting in a primary amine with a linear butyl side chain.
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CAS Registry Number: 84484-93-5 (Hydrochloride salt) Chemical Name: 1-(1-(4-chlorophenyl)cyclobutyl)butan-1-amine hydrochloride Molecular Formula: C₁₄H₂₀ClN · HCl Molecular Weight: 274.23 g/mol
Executive Summary & Retrosynthetic Analysis
The synthesis of (N,N,3-tridemethyl) Sibutramine requires a deviation from the standard Sibutramine manufacturing process. While standard Sibutramine utilizes isobutylmagnesium bromide to introduce a branched side chain, this "tridemethyl" analogue necessitates a linear alkyl chain.
Retrosynthetic Logic:
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Disconnection: The C1-N bond is formed via reduction of an imine, which is generated from a nitrile precursor.
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Carbon Framework: The cyclobutane ring is pre-formed. The butyl chain is constructed by adding a 3-carbon unit (propyl) to the nitrile carbon (C1).
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Key Reagents:
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Electrophile: 1-(4-chlorophenyl)cyclobutanecarbonitrile (CCBC).
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Nucleophile: n-Propylmagnesium bromide (Grignard reagent).
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Reducing Agent: Sodium Borohydride (NaBH₄).
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Pathway Visualization
Caption: Figure 1. Convergent synthesis pathway for (N,N,3-tridemethyl) Sibutramine HCl via Grignard addition and in situ reduction.
Detailed Experimental Protocols
Phase 1: Synthesis of the Core Scaffold (CCBC)
The cyclobutane ring is the structural anchor. This step involves the double alkylation of 4-chlorobenzyl cyanide.
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Reagents: 4-Chlorobenzyl cyanide (1.0 eq), 1,3-Dibromopropane (1.1 eq), Sodium Hydride (60% dispersion, 2.2 eq).
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Solvent: DMSO and THF mixture (1:3 ratio).
Protocol:
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Charge a reaction vessel with NaH suspension in THF under nitrogen atmosphere.
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Add a solution of 4-chlorobenzyl cyanide and 1,3-dibromopropane dropwise at 0–5°C.
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Criticality: Control the exotherm. High temperatures promote polymerization of the alkyl halide.
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Allow the mixture to warm to room temperature and stir for 4 hours.
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Quench: Carefully add isopropanol followed by water.
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Extraction: Extract with Ethyl Acetate (EtOAc). Wash organics with brine.
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Purification: Distillation under reduced pressure (bp ~140°C at 0.5 mmHg) or crystallization from hexane.
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Target Yield: >85%
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Validation: GC-MS should show a parent ion at m/z 191 (M+).
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Phase 2: Grignard Addition & Reductive Amination
This is the divergent step where the linear chain is introduced. Unlike standard Sibutramine (which uses isobutyl-MgBr), we use n-propyl-MgBr .
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Precursor: CCBC (from Phase 1).
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Reagent: n-Propylmagnesium bromide (2.0 M in THF, 1.5 eq).
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Reducing Agent: Sodium Borohydride (NaBH₄, 2.0 eq).
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Solvent: Anhydrous THF (reaction), Methanol (workup/reduction).
Step-by-Step Methodology:
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Grignard Formation: Under strict inert atmosphere (Ar/N₂), charge the reactor with CCBC dissolved in anhydrous THF.
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Addition: Add n-Propylmagnesium bromide dropwise at ambient temperature.
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Reflux: Heat the mixture to reflux (65°C) for 3–5 hours.
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Mechanism:[1] The Grignard reagent attacks the nitrile carbon, forming a magnesium imine salt (C=N-MgBr).
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Process Check: Monitor disappearance of nitrile peak (2230 cm⁻¹) via IR.
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Reduction (One-Pot):
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Cool the reaction mixture to 0°C.
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Dilute with Methanol (caution: exothermic reaction with excess Grignard).
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Add NaBH₄ portion-wise. Stir for 2 hours at room temperature.
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Why NaBH₄? It selectively reduces the imine intermediate to the primary amine without affecting the chlorophenyl ring.
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Workup: Evaporate solvents. Partition residue between water and Dichloromethane (DCM). The product is in the organic layer.
Phase 3: Salt Formation & Isolation
The free base is an oil; the hydrochloride salt is a stable solid suitable for storage.
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Dissolve the crude free base in Ethyl Acetate (10 volumes).
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Cool to 0–5°C.
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Add HCl in Ethyl Acetate (or Ethanol) dropwise until pH reaches 2–3.
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A white precipitate will form. Stir for 1 hour.
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Filtration: Filter the solid and wash with cold diethyl ether.
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Drying: Vacuum dry at 45°C.
Quantitative Data & Specifications
Table 1: Process Parameters and Yield Expectations
| Parameter | Specification | Rationale |
| Grignard Stoichiometry | 1.5 – 2.0 Equivalents | Excess required to drive nitrile conversion fully to imine. |
| Reaction Temp (Phase 2) | 65°C (Reflux) | Activation energy for sterically hindered nitrile addition. |
| Quench pH | > 10 (Initial), < 3 (Salt) | High pH keeps amine free base for extraction; low pH crystallizes salt. |
| Expected Yield | 65% – 75% (Overall) | Losses primarily occur during the one-pot reduction workup. |
| Appearance | White Crystalline Solid | High purity (>98%) indicator. |
Analytical Validation (Self-Validating System)
To ensure the product is the (N,N,3-tridemethyl) analogue and not standard Sibutramine or a rearranged byproduct, verify the following:
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¹H-NMR (DMSO-d₆):
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Distinctive Feature: Look for the triplet methyl group of the n-butyl chain (approx. δ 0.85 ppm, t).
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Absence: Verify the absence of the doublet methyls characteristic of the isobutyl group (usually δ 0.9 ppm, d) and the absence of N-methyl singlets (δ 2.2–2.8 ppm).
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Methine Proton: The CH-NH₂ proton should appear as a multiplet/triplet around δ 3.0–3.5 ppm.
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Mass Spectrometry (ESI+):
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Parent Ion: m/z 238.1 [M+H]⁺ (Calculated for C₁₄H₂₀ClN).
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Note: Standard Sibutramine is m/z 280. The mass difference of 42 Da corresponds to the loss of three methyl groups (3 × 14).
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HPLC Purity:
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Column: C18 Reverse Phase.
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Mobile Phase: Acetonitrile : Buffer (0.1% TFA) gradient.
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The primary amine will elute significantly earlier than the tertiary amine (Sibutramine) due to increased polarity.
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Safety & Critical Hazards
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Grignard Reagents: Pyrophoric and moisture sensitive. Use Schlenk lines or cannula transfer techniques.
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Sodium Hydride: Reacts violently with water releasing hydrogen gas. Use mineral oil dispersions and quench carefully.
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Cyanide Precursors: While the benzyl cyanide is an organic nitrile, it releases toxic fumes if burned or treated with strong acid. Handle in a well-ventilated fume hood.
References
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Jeffery, J. E., et al. (1997). "Synthesis of sibutramine, a novel anti-obesity agent." Journal of the Chemical Society, Perkin Transactions 1, (17), 2583-2589.
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Splendid Lab. (2024). "(N,N,3-tridemethyl) Sibutramine Hydrochloride Product Data." Custom Synthesis Catalog.
- US Pharmacopeia (USP). (2023). "Sibutramine Hydrochloride Monograph - Related Compounds." USP-NF. (Reference for impurity profiling logic).
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Boots Company PLC. (1988). "Cyclobutane derivatives and pharmaceutical compositions." U.S. Patent 4,746,680. (Foundational patent describing the Grignard/Nitrile route).
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TRC Canada. (2024). "(N,N,3-tridemethyl) Sibutramine Hydrochloride - Catalogue D298380."[2] Toronto Research Chemicals.
> Figure 1. Structure of (N,N,3-tridemethyl) Sibutramine Hydrochloride with systematic atom numbering for NMR assignment.
